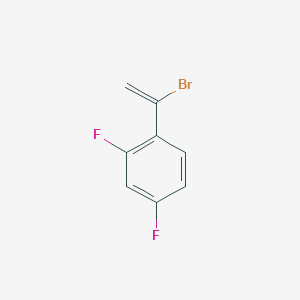

1-(1-Bromovinyl)-2,4-difluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrF2 |

|---|---|

Molecular Weight |

219.03 g/mol |

IUPAC Name |

1-(1-bromoethenyl)-2,4-difluorobenzene |

InChI |

InChI=1S/C8H5BrF2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-4H,1H2 |

InChI Key |

XPDXKNKKRHRPLU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=C(C=C(C=C1)F)F)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 1 Bromovinyl 2,4 Difluorobenzene

Regioselective and Stereoselective Synthesis of the 1-Bromovinyl Moiety

Optimized Reaction Conditions for Vinyl Bromide Formation

The formation of vinyl bromides can be achieved through several routes, with the Wittig reaction being a prominent and versatile method. masterorganicchemistry.comwikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. In the context of synthesizing 1-(1-Bromovinyl)-2,4-difluorobenzene, a plausible precursor would be 2,4-difluoroacetophenone.

The key to a successful Wittig reaction lies in the careful optimization of reaction conditions. The choice of base, solvent, and temperature plays a crucial role in determining the yield and stereoselectivity of the resulting alkene.

| Parameter | Condition | Rationale |

| Phosphonium (B103445) Salt | (Bromomethyl)triphenylphosphonium bromide | Precursor to the necessary ylide. |

| Base | n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK) | Strong bases are required to deprotonate the phosphonium salt and generate the reactive ylide. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | Aprotic solvents are essential to prevent quenching of the highly basic ylide. |

| Temperature | -78 °C to room temperature | Low temperatures are often employed during ylide generation to maintain its stability. The subsequent reaction with the ketone may be allowed to warm to room temperature. |

This table presents a set of optimized conditions for a Wittig reaction to form a vinyl bromide, based on general principles of the reaction.

Precursor Design and Synthesis Strategies

The strategic design and synthesis of precursors are fundamental to the successful construction of this compound. The primary precursors are the 2,4-difluorobenzene core and a C2-building block that will form the bromovinyl group.

A common strategy involves the use of 2,4-difluoroacetophenone as the ketone component in a Wittig-type reaction. This ketone can be synthesized from 1,3-difluorobenzene (B1663923) through Friedel-Crafts acylation.

Another approach involves the use of 1-bromo-2,4-difluorobenzene (B57218) as a starting material. sigmaaldrich.comnih.gov This can then undergo a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, with a suitable vinylating agent. organic-chemistry.orgiitk.ac.inmdpi.com

| Precursor | Synthetic Route to this compound | Key Reactions |

| 2,4-Difluoroacetophenone | Wittig reaction with a bromomethylphosphonium ylide. | Wittig Olefination |

| 1-Bromo-2,4-difluorobenzene | Palladium-catalyzed cross-coupling with a vinylating agent (e.g., vinyl bromide). | Heck Reaction, Stille Coupling, Suzuki Coupling |

| 2,4-Difluorobenzaldehyde | Corey-Fuchs reaction. | Alkyne formation followed by hydrobromination. |

This interactive data table outlines potential precursor strategies for the synthesis of the target compound.

Catalytic Approaches in Bromovinyl Formation

Palladium-catalyzed cross-coupling reactions offer a powerful alternative to classical methods for the formation of the C-C bond between the aryl ring and the vinyl group. organic-chemistry.orgiitk.ac.in The Heck reaction, for instance, allows for the direct coupling of an aryl halide with an alkene. mdpi.com

In a potential synthesis of this compound, 1-bromo-2,4-difluorobenzene could be coupled with a vinylating agent like vinyl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Catalyst System | Reaction Type | Reactants |

| Pd(OAc)₂ / PPh₃ | Heck Reaction | 1-Bromo-2,4-difluorobenzene and Vinyl bromide |

| Pd(PPh₃)₄ | Stille Coupling | 1-Bromo-2,4-difluorobenzene and Vinyltributylstannane |

| PdCl₂(dppf) | Suzuki Coupling | 1-Bromo-2,4-difluorobenzene and Vinylboronic acid |

This table summarizes catalytic systems that can be employed for the formation of the vinyl group on the difluorobenzene core.

Stereochemical Control (E/Z Isomerism) in Vinylic Bromination

The stereochemistry of the double bond in this compound, referring to the E/Z isomerism, is a critical aspect of its synthesis. The spatial arrangement of the bromine atom and the aryl group relative to the double bond can significantly influence the compound's properties and reactivity.

In the context of the Wittig reaction, the nature of the ylide plays a crucial role in determining the stereochemical outcome. organic-chemistry.org Non-stabilized ylides, such as the one derived from (bromomethyl)triphenylphosphonium bromide, typically favor the formation of the Z-isomer. libretexts.org To achieve a higher proportion of the E-isomer, modifications to the Wittig reaction, such as the Schlosser modification, can be employed, which involves the use of a second equivalent of strong base at low temperatures to equilibrate the intermediate betaine. wikipedia.org

Microwave-assisted synthesis from anti-2,3-dibromoalkanoic acids has also been shown to produce (Z)-1-bromo-1-alkenes with high stereoselectivity. researchgate.net

Introduction of the 2,4-Difluorobenzene Core

Fluorination Techniques in Aryl System Synthesis

The introduction of fluorine atoms onto an aromatic ring can be challenging due to the high reactivity of fluorinating agents. However, several reliable methods have been developed.

One common approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt. orgsyn.org This method allows for the regioselective introduction of a fluorine atom. For the synthesis of 1,3-difluorobenzene (a precursor to 2,4-disubstituted derivatives), a multi-step process involving nitration, reduction, diazotization, and the Balz-Schiemann reaction can be utilized. google.com

Direct bromination of m-difluorobenzene can also be a route to obtain 1-bromo-2,4-difluorobenzene, which is a key intermediate. google.comgoogle.com

| Fluorination Method | Starting Material | Key Reagents |

| Balz-Schiemann Reaction | Aniline derivative | NaNO₂, HBF₄, heat |

| Direct Fluorination | Benzene (B151609) | F₂ (highly reactive, often requires special conditions) |

| Nucleophilic Aromatic Substitution (SNA_r) | Activated aryl chloride/bromide | KF, high temperature, polar aprotic solvent |

This table outlines common fluorination techniques for the synthesis of fluorinated aryl systems.

Chemoselective Functionalization of Difluorinated Benzenes

The regioselective synthesis of polysubstituted benzene derivatives is a formidable task. In the context of this compound, the strategic introduction of substituents onto the 1,3-difluorobenzene core is paramount. 1,3-Difluorobenzene is a crucial intermediate in the synthesis of various pharmaceuticals and pesticides. chemicalbook.comchemicalbook.com The fluorine atoms on the benzene ring are ortho-, para-directing for electrophilic aromatic substitution, which complicates the direct synthesis of 2,4-disubstituted products.

A common strategy to achieve the desired 2,4-substitution pattern involves the Friedel-Crafts acylation of 1,3-difluorobenzene to produce 2,4-difluoroacetophenone. sigmaaldrich.com This reaction serves as a key step, introducing the acetyl group that will be later transformed into the 1-bromovinyl moiety. The directing effects of the two fluorine atoms guide the incoming electrophile to the desired position.

Alternative approaches to synthesizing difluorinated benzenes include the Balz-Schiemann reaction, which converts aryl amines to aryl fluorides via diazotization, though this method can have drawbacks such as multiple steps and low yields. chemicalbook.com Diazotization and hydro-dediazotization of 2,4-difluoroaniline (B146603) is another route that can be performed under mild conditions with good yields. chemicalbook.com

The following table summarizes key reactions in the functionalization of difluorinated benzenes:

Interactive Data Table: Key Functionalization Reactions| Reaction | Starting Material | Reagents | Product | Key Feature |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 1,3-Difluorobenzene | Acetyl chloride, AlCl₃ | 2,4-Difluoroacetophenone | Regioselective acylation |

| Diazotization | 2,4-Difluoroaniline | NaNO₂, H₂SO₄ | Diazonium salt | Intermediate for further functionalization |

| Balz-Schiemann Reaction | Aryl amine | HBF₄, heat | Aryl fluoride | Introduction of fluorine |

Advanced Reactivity and Transformation Mechanisms of 1 1 Bromovinyl 2,4 Difluorobenzene

Cross-Coupling Reactions Involving the Vinyl Bromide

The vinyl bromide moiety of 1-(1-bromovinyl)-2,4-difluorobenzene is the primary site of reactivity for cross-coupling reactions. This functionality allows for the introduction of a diverse range of substituents, making it a valuable substrate in organic synthesis. Both palladium and nickel complexes are effective catalysts for these transformations, each offering unique advantages in terms of scope and mechanism.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgyonedalabs.com For a substrate like this compound, the general catalytic cycle involves three key steps: oxidative addition of the vinyl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the vinyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a base. yonedalabs.comnih.gov It is widely favored due to the stability and low toxicity of the boron reagents. tcichemicals.com

Stille Coupling : In the Stille reaction, an organotin compound (organostannane) is used as the coupling partner. libretexts.orgfishersci.com This method is highly versatile and tolerates a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback. fishersci.com

Negishi Coupling : The Negishi coupling employs organozinc reagents, which are highly reactive and allow for the coupling of sp², sp³, and sp carbon atoms. nih.govresearchgate.net While powerful, these reagents are sensitive to moisture and air.

Sonogashira Coupling : This reaction specifically forms a carbon-carbon bond between a vinyl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.comresearchgate.net It is a highly reliable method for the synthesis of enynes. researchgate.net

The two fluorine atoms on the benzene (B151609) ring of this compound exert a significant electronic influence on the reactivity of the vinyl bromide group. Fluorine is a highly electronegative atom, and its presence leads to strong inductive electron withdrawal from the aromatic ring. This effect has several important consequences for palladium-catalyzed coupling reactions.

Furthermore, the electronic properties of the fluorine substituents can influence the stability of the organopalladium intermediates formed during the catalytic cycle, which in turn can affect the rates of subsequent transmetalation and reductive elimination steps. In some cases, fluorine substitution has been shown to impact the regioselectivity and chemoselectivity of coupling reactions involving polyhalogenated substrates. google.com

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. sigmaaldrich.cnchemicalbook.com Ligands, typically bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction.

For a substrate such as this compound, the ligand influences all stages of the catalytic cycle:

Oxidative Addition : Electron-rich ligands enhance the electron density on the Pd(0) center, promoting its insertion into the C-Br bond.

Reductive Elimination : Bulky ligands can accelerate the final reductive elimination step to release the product and regenerate the active catalyst.

The interplay between the ligand's steric and electronic properties is key. Bulky ligands can create a coordinatively unsaturated palladium center that is more reactive, while also promoting the reductive elimination step. The development of specialized dialkylbiaryl phosphine (B1218219) ligands has significantly expanded the scope of Suzuki-Miyaura couplings to include challenging substrates like aryl chlorides and hindered systems. nih.gov The optimal ligand for coupling this compound would need to balance these factors to achieve high catalytic turnover and prevent side reactions.

Table 1: Representative Ligands and Their General Effects in Palladium-Catalyzed Cross-Coupling

| Ligand Type | Example(s) | General Effects |

|---|---|---|

| Triarylphosphines | Triphenylphosphine (PPh₃) | Standard, versatile ligand; effective for many basic transformations. |

| Bulky, Electron-Rich Dialkylbiaryl Phosphines | SPhos, XPhos | Highly effective for challenging substrates (e.g., aryl chlorides, hindered reactants); promote fast oxidative addition and reductive elimination. nih.gov |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel has emerged as a powerful and cost-effective alternative to palladium in cross-coupling catalysis. nih.gov Nickel catalysts often exhibit different reactivity profiles and can be particularly effective for coupling challenging substrates. They are known to be more effective than palladium for reactions involving sp³-hybridized carbons and can activate less reactive electrophiles like aryl chlorides. nih.gov

A significant advancement in nickel catalysis is the development of reductive cross-electrophile coupling. tcichemicals.com Unlike traditional cross-coupling reactions that pair an electrophile (like a vinyl bromide) with a pre-formed organometallic nucleophile, cross-electrophile coupling combines two different electrophiles in the presence of a stoichiometric reductant, such as zinc or manganese metal. nih.gov

In this context, this compound could be coupled directly with another electrophile, such as an aryl bromide or an alkyl halide. This approach avoids the need to prepare potentially sensitive organometallic reagents. The general strategy involves the selective reduction of one electrophile by the nickel catalyst and the reductant to generate a nucleophilic organonickel species in situ, which then reacts with the second electrophile. The chemoselectivity of these reactions—determining which electrophile reacts with which—is a key challenge, often controlled by the differing reduction potentials of the substrates and the specific nickel-ligand system employed. nih.gov

While the catalytic cycles of nickel and palladium share the fundamental steps of oxidative addition, transmetalation, and reductive elimination, there are significant mechanistic differences. Palladium catalysis predominantly proceeds through Pd(0) and Pd(II) oxidation states. In contrast, nickel catalysis is more mechanistically diverse and can involve Ni(0), Ni(I), Ni(II), and even Ni(III) intermediates. nih.gov

This accessibility of multiple oxidation states allows nickel to operate through pathways involving single-electron transfer (SET) and radical intermediates, which are less common in palladium catalysis. google.com These alternative pathways can be particularly advantageous for activating reluctant substrates. For example, the oxidative addition of an aryl halide to a Ni(0) center can proceed through a radical mechanism, which can differ in selectivity compared to the concerted mechanism often seen with palladium. This mechanistic flexibility makes nickel a powerful tool for developing novel transformations that are complementary to those catalyzed by palladium. google.com

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions are a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Vinyl bromides are known to be effective substrates in these transformations. In the context of this compound, the vinylic bromine atom can participate in various copper-mediated coupling reactions. These reactions typically proceed under milder conditions than their palladium-catalyzed counterparts and offer a complementary approach for the synthesis of complex molecules.

An efficient and straightforward copper-catalyzed method for the vinylation of N- or O-nucleophiles with vinyl bromides has been reported, which could be applicable to this compound. researchgate.net These reactions can be performed with catalytic amounts of copper iodide and inexpensive nitrogen-based ligands. researchgate.net The presence of the electron-withdrawing fluorine atoms on the phenyl ring of this compound may influence the reactivity of the vinyl bromide moiety in these coupling reactions.

A general copper-catalyzed methodology for the coupling of vinyl bromides with azoles, using a combination of copper iodide and ethylenediamine (B42938) as the catalyst, has also been developed. acs.org A key advantage of this protocol is the retention of the double bond geometry of the vinyl bromide starting material. acs.org While specific examples involving this compound are not available, the general applicability of this method to a variety of vinyl bromides suggests its potential utility.

Illustrative data from copper-catalyzed cross-coupling reactions of analogous vinyl bromides are presented in the table below to provide insight into the potential outcomes of such reactions with this compound.

| Entry | Vinyl Bromide Analogue | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | (E)-β-bromostyrene | Imidazole | CuI / Ethylenediamine | Toluene | 110 | 85 |

| 2 | α-bromostyrene | Phenol | CuI / Ligand 8 | Dioxane | 80 | 90 |

| 3 | 1-bromo-2-methylpropene | 1H-1,2,4-Triazole | CuI / L-proline | DMSO | 120 | 78 |

Note: This data is illustrative and based on reactions with analogous compounds, not this compound.

Metal-Free Cross-Coupling Approaches

In recent years, there has been a growing interest in the development of transition-metal-free cross-coupling reactions as a more sustainable and cost-effective alternative to traditional metal-catalyzed methods. These reactions often proceed via different mechanistic pathways, such as radical or anionic intermediates.

For vinyl bromides, metal-free cross-coupling reactions have been explored, though less extensively than for aryl halides. One potential approach involves a base-promoted homolytic aromatic substitution (HAS) type mechanism. While typically applied to the coupling of aryl halides with arenes, the generation of a vinylic radical from this compound under strongly basic conditions could potentially lead to cross-coupling products.

Another emerging area is the use of photoredox catalysis to facilitate metal-free cross-coupling reactions. These reactions utilize light to generate reactive intermediates from organic molecules. A vinyl bromide like this compound could potentially undergo single-electron reduction upon photoexcitation in the presence of a suitable photosensitizer, leading to a vinylic radical that can engage in coupling reactions.

Given the novelty of this field, specific protocols for the metal-free cross-coupling of this compound are not established. Research in this area would be necessary to determine the feasibility and scope of such transformations.

Nucleophilic and Electrophilic Transformations of the Vinyl Moiety

The double bond in the vinyl group of this compound is susceptible to both nucleophilic and electrophilic attack, leading to a variety of functional group transformations.

The addition of hydrogen halides (HX) across the double bond of an alkene is a classic example of an electrophilic addition reaction. In the case of this compound, the addition of HBr or HCl would be expected to follow Markovnikov's rule. This rule predicts that the hydrogen atom will add to the carbon atom that already bears the greater number of hydrogen atoms. wikipedia.org

Therefore, the addition of a hydrogen halide to this compound would likely yield a geminal dihalide, where the incoming hydrogen attaches to the terminal carbon of the vinyl group and the halide attaches to the carbon bearing the 2,4-difluorophenyl group and the original bromine atom. The stability of the resulting carbocation intermediate, which is benzylic and further stabilized by the halogen atoms through resonance, would direct this regioselectivity.

The reaction of HBr with vinyl bromide, for instance, produces 1,1-dibromoethane. stackexchange.com This is because the intermediate carbocation is stabilized by the lone pair of the bromine atom. stackexchange.com A similar outcome would be expected for this compound.

The stereochemistry of addition reactions to the vinyl moiety of this compound would depend on the specific reaction mechanism. For electrophilic additions that proceed through a planar carbocation intermediate, a mixture of syn and anti addition products would be expected, potentially leading to a racemic mixture if a new stereocenter is formed.

In reactions involving a bridged halonium ion intermediate, such as the addition of Br₂, anti-addition is typically observed. However, for hydrohalogenation, the formation of a discrete carbocation is more likely, leading to less stereochemical control.

The stereoselective synthesis of vinyl bromides themselves can be achieved through various methods, which in turn can influence the stereochemical outcome of subsequent reactions. nih.govnih.gov For instance, the stereochemistry of the starting vinyl bromide is often retained in copper-catalyzed coupling reactions. acs.org

Substitution of the bromine atom in this compound can occur through several mechanisms, including nucleophilic vinylic substitution. These reactions are generally more challenging than nucleophilic substitution at sp³-hybridized carbons due to the increased strength of the C-Br bond and the repulsion between the incoming nucleophile and the electron-rich double bond.

However, under certain conditions, nucleophilic vinylic substitution can proceed, often with retention of configuration. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which can stabilize the intermediate carbanion. The two fluorine atoms on the phenyl ring of the title compound would be expected to enhance its reactivity towards nucleophilic vinylic substitution.

Radical Reactions Involving the Bromovinyl Group

The bromovinyl group of this compound is a key functional handle for radical-mediated transformations. The carbon-bromine bond is susceptible to homolytic cleavage, enabling the generation of a vinyl radical. This reactivity is particularly relevant in Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA) reactions. cmu.edursc.org In these processes, a transition metal complex, typically copper-based, reversibly abstracts the bromine atom, creating a transient vinyl radical that can add across an alkene or initiate polymerization. sciencepublishinggroup.comcmu.edu

The general mechanism for an ATRA reaction involving a styrene-like substrate such as this can be outlined as follows:

Initiation: A catalyst (e.g., Cu(I) complex) activates the C-Br bond, leading to a vinyl radical and the oxidized catalyst (e.g., Cu(II)Br).

Propagation: The vinyl radical adds to a radical acceptor, such as an alkene.

Termination: The resulting radical is quenched by the transfer of a bromine atom from the Cu(II)Br species, regenerating the Cu(I) catalyst and forming the final product.

Recent methodologies have expanded the toolkit for these transformations. For instance, boryl radical-mediated halogen atom transfer (XAT) has been shown to effectively generate carbon-centered radicals from aryl bromides for subsequent reactions like the hydroalkylation of styrenes. researchgate.net Similarly, visible-light-mediated ATRA reactions provide a mild and efficient alternative for the difunctionalization of alkenes using radical precursors. rsc.org The reactivity of the vinyl radical generated from this compound is influenced by the electronic nature of the difluorophenyl ring, which can affect the stability and subsequent reaction pathways of the radical intermediate.

Reactivity of the Difluorobenzene Ring

The 2,4-difluorosubstitution pattern on the benzene ring profoundly influences its reactivity, creating a nuanced landscape for both nucleophilic and electrophilic substitution, as well as for metalation.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

The presence of two strongly electronegative fluorine atoms deactivates the aromatic ring towards electrophilic attack but significantly activates it for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity.

The vinyl group is generally considered an electron-donating group (EDG) through resonance, a property that typically activates a benzene ring toward electrophilic substitution. quora.comucalgary.ca Conversely, for nucleophilic aromatic substitution, where the aromatic ring acts as an electrophile, EDGs are deactivating because they destabilize the negatively charged Meisenheimer intermediate. youtube.com

Therefore, the bromovinyl group at the C-1 position of this compound has a deactivating effect on SNAr reactions. This electronic influence, combined with the powerful activating effect of the two fluorine atoms, governs the site of nucleophilic attack. The regioselectivity of SNAr on 1-substituted-2,4-difluorobenzenes is highly sensitive to the nature of the substituent at C-1 and the reaction conditions, such as the solvent. researchgate.netsemanticscholar.org

In the 2,4-difluoro substitution pattern, both fluorine atoms are potential leaving groups. The preferred site of attack by a nucleophile is determined by the relative stability of the two possible Meisenheimer complex intermediates.

Attack at C-4 (para to the bromovinyl group): Nucleophilic addition at C-4 generates a negative charge that is stabilized by the inductive effect of the adjacent fluorine at C-2 and can be delocalized onto the C-1 substituent.

Attack at C-2 (ortho to the bromovinyl group): Attack at this position yields an intermediate where the negative charge is stabilized by the inductive effect of the adjacent C-1 substituent and the fluorine at C-4.

For substrates like 2,4-difluoronitrobenzene, where the C-1 substituent is strongly electron-withdrawing, substitution occurs preferentially at the C-4 position (para to the nitro group). However, the electronic nature of the bromovinyl group (resonance donating, inductively withdrawing) presents a more complex scenario. The outcome is often dependent on a subtle interplay of electronic and steric factors, as well as the ability of the solvent to stabilize the transition states. semanticscholar.org Studies on closely related 1-chloro-2,4-difluorobenzene (B74516) derivatives have shown that regioselectivity can be controlled to favor either ortho or para substitution by tuning the reaction medium. researchgate.net

| Parameter | Effect on SNAr Reactivity |

| Fluorine Atoms | Activating (strong inductive withdrawal) |

| Bromovinyl Group | Deactivating (resonance donation) |

| Regioselectivity | Dependent on relative stability of Meisenheimer intermediates at C-2 vs. C-4; sensitive to solvent and nucleophile. |

Electrophilic Aromatic Substitution with Deactivated Ring

The directing effects of the substituents determine the position of substitution:

-F (at C-2 and C-4): Deactivating, but ortho, para-directing.

-C(Br)=CH₂ (at C-1): Activating, ortho, para-directing.

Directing an electrophile (E⁺) to the available positions:

C-3: Ortho to the C-2 fluorine and para to the C-4 fluorine. This position is activated by both fluorine atoms. It is meta to the bromovinyl group.

C-5: Ortho to the C-4 fluorine and para to the C-2 fluorine. This position is also activated by both fluorine atoms and is para to the bromovinyl group.

C-6: Ortho to the bromovinyl group and meta to the C-2 fluorine.

Considering the powerful ortho, para-directing nature of all three substituents, the substitution pattern is likely to be a mixture of products. However, the C-5 position is strongly activated, being para to the activating vinyl group and ortho to one fluorine, making it a highly probable site for electrophilic attack. The C-3 position is also a likely candidate due to activation from both fluorine atoms.

| Substituent | Effect on EAS Rate | Directing Effect |

| -F (x2) | Deactivating | Ortho, Para |

| -C(Br)=CH₂ | Activating | Ortho, Para |

Metalation and Further Functionalization of the Aromatic Core

The aromatic core of this compound can be functionalized through metalation, primarily via two competing pathways when using organolithium reagents: directed ortho-metalation (DoM) or lithium-halogen exchange.

Directed ortho-Metalation (DoM): In DoM, a directing metalation group (DMG) complexes with the organolithium reagent, guiding deprotonation at an adjacent ortho position. wikipedia.orgorganic-chemistry.org Fluorine is known to be a modest DMG. In this compound, the fluorine at C-2 could direct lithiation to C-3, and the fluorine at C-4 could also direct to C-3 or C-5. The proton at C-3 is positioned between the two fluorine atoms, increasing its kinetic acidity and making it a prime target for deprotonation.

Lithium-Halogen Exchange: The carbon-bromine bond at the vinyl group or a potential aryl bromine bond can undergo exchange with an organolithium reagent. For aryl bromides, this exchange is often very fast, occurring at low temperatures, and can be faster than deprotonation. uwindsor.ca This would generate a vinyllithium (B1195746) species, which could then be trapped with an electrophile.

For the related compound 1-bromo-2,4-difluorobenzene (B57218), lithiation with strong bases has been shown to result in deprotonation at the C-3 position, which is adjacent to both a fluorine and a bromine substituent (at C-2 and C-1 respectively in that isomer), highlighting the power of halogen atoms to direct metalation. The choice between DoM and lithium-halogen exchange is highly dependent on the specific substrate, the organolithium reagent used, temperature, and additives like TMEDA. baranlab.org

Mechanistic Elucidation of Key Transformations Involving 1 1 Bromovinyl 2,4 Difluorobenzene

Kinetic Isotope Effects in Rate-Determining Steps

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by determining whether a particular bond to an isotopically substituted atom is broken in the rate-determining step of a reaction. For 1-(1-Bromovinyl)-2,4-difluorobenzene, one could envision studies involving the substitution of hydrogen atoms on the vinyl group with deuterium (B1214612) (²H) or the carbon atoms with ¹³C.

For instance, a primary deuterium KIE (kH/kD > 1) would be expected in a reaction where the C-H bond of the vinyl group is cleaved in the rate-limiting step, such as in certain elimination or proton abstraction reactions. The magnitude of the KIE can provide further insight into the symmetry of the transition state. Conversely, the absence of a significant KIE would suggest that the C-H bond is not broken in the rate-determining step.

Hypothetical KIE data for a reaction involving this compound could be presented as follows:

| Reaction Type | Isotopic Substitution | Hypothetical kH/kD | Implication for Rate-Determining Step |

| E2 Elimination | H vs. D at C2 of vinyl | > 2 | C-H bond cleavage is rate-determining |

| Suzuki Coupling | ¹²C vs. ¹³C at C1 of vinyl | ~ 1.05 | C-Br bond cleavage is likely rate-determining |

| Heck Reaction | H vs. D at C2 of vinyl | ~ 1 | C-H bond cleavage is not rate-determining |

This table is illustrative and not based on experimental data for the specific compound.

Identification and Characterization of Reactive Intermediates

Transformations of this compound could proceed through various reactive intermediates depending on the reaction conditions. These could include:

Vinylic Cations: Formed by the heterolytic cleavage of the C-Br bond, potentially facilitated by a Lewis acid. These intermediates would be highly reactive and prone to nucleophilic attack or rearrangement.

Vinylic Radicals: Generated through homolytic cleavage of the C-Br bond, often initiated by radical initiators or photolysis. These species would participate in radical chain reactions.

Vinylic Anions/Organometallics: Formed via metal-halogen exchange or deprotonation. These are common intermediates in cross-coupling reactions.

Palladium or other Transition Metal Complexes: In reactions like Suzuki, Heck, or Sonogashira couplings, the compound would form various organometallic intermediates with the catalyst.

The identification and characterization of these transient species would typically involve techniques such as low-temperature NMR spectroscopy, electron paramagnetic resonance (EPR) spectroscopy for radical species, and trapping experiments with specific reagents that react selectively with the suspected intermediate.

Computational Mechanistic Studies

In the absence of experimental data, computational chemistry provides a powerful means to predict and understand reaction mechanisms.

Transition State Analysis for Stereo- and Regioselectivity

Density Functional Theory (DFT) and other quantum chemical methods can be employed to locate and characterize the transition states of potential reaction pathways. By comparing the energies of different transition states, one can predict the stereochemical and regiochemical outcomes of a reaction. For example, in an addition reaction to the double bond of this compound, computational analysis could determine whether syn- or anti-addition is favored by calculating the energies of the corresponding transition states.

Energy Landscape Mapping of Reaction Pathways

A comprehensive computational study would involve mapping the entire potential energy surface of a reaction. This would reveal the energies of reactants, products, intermediates, and transition states, providing a complete energetic profile of the reaction pathway. Such a map could, for instance, elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving discrete intermediates. The calculated activation energies for different steps would also allow for the prediction of the rate-determining step.

Spectroscopic Monitoring of Reaction Progress for Mechanistic Insights

In-situ NMR Spectroscopy: This technique allows for the direct observation of the disappearance of reactants and the appearance of products and, in favorable cases, the detection of relatively stable intermediates.

In-situ IR or Raman Spectroscopy: These methods can track changes in vibrational modes associated with specific functional groups, providing kinetic data and potentially identifying transient species.

UV-Vis Spectroscopy: If the reactants, intermediates, or products have distinct chromophores, UV-Vis spectroscopy can be used to monitor their concentrations over time.

A hypothetical data table from a spectroscopic study might look like this:

| Reaction Time (min) | Concentration of this compound (M) | Concentration of Intermediate X (M) | Concentration of Product Y (M) |

| 0 | 0.100 | 0.000 | 0.000 |

| 10 | 0.075 | 0.015 | 0.010 |

| 20 | 0.050 | 0.020 | 0.030 |

| 30 | 0.025 | 0.015 | 0.060 |

| 60 | 0.000 | 0.000 | 0.100 |

This table is for illustrative purposes only.

Computational and Theoretical Investigations of 1 1 Bromovinyl 2,4 Difluorobenzene and Its Derivatives

Conformational Analysis and Intramolecular Interactions

The rotational barrier around the single bond connecting the vinyl group to the difluorophenyl ring in 1-(1-Bromovinyl)-2,4-difluorobenzene represents a key aspect of its conformational landscape. A thorough computational analysis would involve mapping the potential energy surface as a function of the dihedral angle between the phenyl ring and the vinyl plane. This would identify the most stable conformers and the energy barriers for their interconversion. Such studies would also shed light on potential intramolecular interactions, such as those between the bromine atom and the ortho-fluorine atom, but specific energetic data are not documented.

Prediction of Reactivity Profiles and Selectivity Trends

Computational methods are frequently used to predict the reactivity of molecules by calculating electrostatic potential maps and Fukui functions, which indicate sites susceptible to electrophilic or nucleophilic attack. For this compound, this would involve identifying the most reactive sites on the vinyl group and the aromatic ring. While vinyl bromides are known to participate in various cross-coupling reactions, a specific, computationally-derived reactivity profile for this molecule, detailing trends in selectivity, is not present in the available literature.

Modeling of Catalytic Cycles and Ligand-Substrate Interactions

Given the utility of vinyl bromides in transition-metal-catalyzed reactions (e.g., Suzuki, Heck, or Stille couplings), modeling the catalytic cycle for this compound would be of significant interest. This would involve DFT calculations to determine the energies of intermediates and transition states for steps like oxidative addition, transmetalation, and reductive elimination with a given catalyst system. Such models provide insights into reaction mechanisms and ligand effects. However, no studies modeling these specific interactions for this substrate have been found.

Analysis of Halogen Bonding and Fluorine Effects

The presence of bromine and fluorine atoms in this compound makes it a candidate for forming halogen bonds, where the bromine atom could act as a halogen bond donor. Computational analysis would involve identifying the "sigma-hole" on the bromine atom and modeling its interaction with various halogen bond acceptors. Furthermore, a detailed study would quantify the electronic effects of the two fluorine atoms on the aromatic ring and their influence on the reactivity of the bromovinyl group. Specific studies analyzing these non-covalent interactions and substituent effects for this compound are currently unavailable.

Application of 1 1 Bromovinyl 2,4 Difluorobenzene As a Versatile Synthetic Building Block

Synthesis of Complex Fluorinated Organic Molecules

Precursors to Specialty Chemicals and Advanced Materials

There is currently a lack of published research detailing the use of 1-(1-Bromovinyl)-2,4-difluorobenzene as a direct precursor for the synthesis of specialty chemicals or advanced materials. While fluorinated vinyl compounds, in general, are recognized for their utility in polymer chemistry and as building blocks for bioactive molecules, the specific contributions of this particular compound have not been documented.

Construction of Heterocyclic Systems Incorporating the Difluorophenyl or Vinylic Moiety

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry. The structure of this compound would, in principle, allow for its incorporation into various heterocyclic systems. The vinyl bromide could participate in cycloaddition reactions or be functionalized to facilitate ring closure. Similarly, the difluorophenyl group could be part of a larger heterocyclic framework. However, no specific studies demonstrating these synthetic routes have been found.

Role in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient approach to the synthesis of complex molecules by combining multiple transformations in a single step. The bifunctional nature of this compound makes it a plausible candidate for such reaction sequences. For instance, a reaction could be initiated at the bromovinyl group, followed by a subsequent transformation involving the aromatic ring. Nevertheless, the scientific literature does not currently contain reports of its use in this capacity.

Stereoselective Construction of Chiral Fluorinated Scaffolds

The development of methods for the stereoselective synthesis of chiral fluorinated molecules is of high importance, particularly in drug discovery. While the double bond in this compound could potentially be a site for asymmetric transformations, there is no available research that describes its use in the stereoselective construction of chiral fluorinated scaffolds.

Advanced Characterization Techniques for Structure Reactivity Correlations Beyond Basic Identification

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that extends beyond simple structural confirmation to the unambiguous assignment of stereochemistry and the study of dynamic molecular processes.

The geometry of the bromovinyl group in 1-(1-Bromovinyl)-2,4-difluorobenzene can exist as either E or Z isomers. The stereochemistry of these isomers can be definitively assigned using one-dimensional and two-dimensional NMR techniques, particularly the Nuclear Overhauser Effect (NOE). libretexts.orgintermediateorgchemistry.co.ukwikipedia.orgceitec.cz The NOE is a phenomenon where the irradiation of a specific proton nucleus can lead to an enhancement of the NMR signal of other protons that are in close spatial proximity (typically within 5 Å), regardless of through-bond connectivity. libretexts.orgintermediateorgchemistry.co.uk By observing NOE correlations between the vinylic proton and the protons on the difluorophenyl ring, the relative orientation of these groups can be established, thus confirming the E or Z configuration.

For instance, in the (E)-isomer, an NOE would be expected between the vinylic proton and the ortho-proton on the aromatic ring. Conversely, the absence of this correlation and the potential observation of an NOE between the bromine atom (indirectly, through its influence on relaxation times) and the ortho-proton would suggest the (Z)-isomer.

A pertinent example can be found in the analysis of the related compound, (E)-1-Bromo-4-(2-bromovinyl)benzene. The stereochemistry of this compound was determined using high-resolution ¹H NMR spectroscopy, with the large coupling constant of the vinylic protons being indicative of a trans configuration. rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic | 7.36 | d | 8.8 |

| Aromatic | 7.07 | d | 8.8 |

| Vinylic | 6.95 | d | 14.0 |

| Vinylic | 6.69 | d | 14.0 |

Furthermore, dynamic NMR spectroscopy can be employed to study conformational changes and restricted rotation within the molecule. For substituted benzenes, the energy barriers to rotation around single bonds can be determined by monitoring changes in the NMR spectrum at different temperatures. This could provide information on the rotational dynamics of the bromovinyl group relative to the difluorophenyl ring in this compound.

Advanced Mass Spectrometry for Reaction Intermediate Identification

Understanding the mechanism of a chemical reaction often hinges on the ability to detect and characterize fleeting reaction intermediates. Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), are exceptionally well-suited for this purpose, allowing for the identification of transient species in complex reaction mixtures. rsc.orgresearchgate.netnih.gov

In reactions involving this compound, intermediates such as carbocations, radical cations, or organometallic species may be formed. ESI-MS can gently transfer these charged or charge-tagged species from the solution phase to the gas phase for detection. nih.govrsc.org Subsequent fragmentation of these isolated intermediates using Collision-Induced Dissociation (CID) in an MS/MS experiment provides valuable structural information based on the observed fragment ions. researchgate.netrsc.orgsemanticscholar.org

The characteristic isotopic signature of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a powerful diagnostic tool in the mass spectrum, allowing for the ready identification of bromine-containing fragments. nih.gov This is particularly useful in tracking the fate of the bromovinyl group during a reaction. For example, the loss of a bromine radical or hydrogen bromide from a reaction intermediate would result in a characteristic mass shift and the disappearance of the isotopic bromine pattern in the corresponding fragment ion. While specific intermediates for reactions of this compound have not been reported, the general approach of using ESI-MS/MS to probe reaction mechanisms of organobromine compounds is a well-established and powerful technique. nih.govresearchgate.net

X-ray Crystallography of Derived Products for Bond Lengths and Angles

While X-ray crystallography of this compound itself may be challenging if it is a liquid or oil at room temperature, this technique can be applied to solid derivatives of the compound to obtain precise measurements of bond lengths, bond angles, and torsional angles. This information provides a detailed and unambiguous picture of the molecule's three-dimensional structure and can reveal subtle steric and electronic effects.

By reacting this compound to form a crystalline product, the stereochemistry of the vinyl group and the conformation of the molecule can be definitively established. The crystal structure of a derivative will reveal the precise spatial arrangement of the difluorophenyl ring and the substituents on the vinyl group.

As a case in point, the crystal structure of (Z)-1-bromo-1-nitro-2-phenylethene provides a relevant example of the detailed structural information that can be obtained for a bromovinyl-substituted aromatic compound. growingscience.com The X-ray diffraction data for this molecule allows for the precise determination of all bond lengths and angles.

| Bond/Angle | Measurement |

|---|---|

| C1-Br1 Bond Length | 1.866(3) Å |

| C1=C2 Bond Length | 1.332(5) Å |

| C2-C3 Bond Length | 1.459(4) Å |

| Br1-C1-C2 Bond Angle | 128.1(3)° |

| C1-C2-C3 Bond Angle | 131.5(3)° |

This crystallographic data provides benchmark values for the geometry of the bromovinyl group attached to an aromatic ring and can be used for comparative analysis with computationally derived structures of this compound and its derivatives.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methods for 1-(1-Bromovinyl)-2,4-difluorobenzene

The future synthesis of this compound will likely prioritize methods that align with the principles of green chemistry, focusing on atom economy, reduced waste, and the use of safer reagents and solvents. researchgate.nettandfonline.comeurekalert.org Two primary retrosynthetic pathways offer opportunities for sustainable innovation.

One promising approach involves the olefination of 2',4'-difluoroacetophenone. The classic Wittig reaction, while effective, generates stoichiometric triphenylphosphine oxide waste. Future research could explore catalytic Wittig variations or the use of phosphonate-based Horner-Wadsworth-Emmons reagents that allow for easier separation of byproducts. An alternative is the Corey-Fuchs reaction, which converts aldehydes to dibromo-olefins and subsequently to alkynes. wikipedia.orgalfa-chemistry.comjk-sci.comorganic-chemistry.org Adapting this reaction for ketones and developing methods to stop at the vinyl bromide stage using milder, non-cryogenic bases would be a significant advancement. nih.gov

A second major route is the hydrohalogenation of 1-ethynyl-2,4-difluorobenzene. Traditional hydrobromination often uses HBr gas or concentrated aqueous solutions, which present handling challenges. chemistrysteps.comyoutube.com Sustainable future methods would focus on catalytic, regioselective hydrobromination that avoids strong acids and provides high control over the formation of the desired vinyl bromide isomer. organic-chemistry.org This could involve novel transition-metal catalysts or metal-free approaches that utilize more benign bromine sources.

Table 1: Potential Sustainable Synthetic Routes and Areas for Improvement

| Precursor | Reaction Type | Traditional Method | Future Sustainable Directions |

|---|---|---|---|

| 2',4'-Difluoroacetophenone | Olefination | Wittig Reaction (stoichiometric PPh₃) | Catalytic Wittig variants; improved Horner-Wadsworth-Emmons reagents; modified Corey-Fuchs reaction with non-cryogenic bases. wikipedia.orgorganic-chemistry.org |

| 1-Ethynyl-2,4-difluorobenzene | Hydrohalogenation | Addition of HBr gas/solution | Catalytic anti-Markovnikov hydrobromination with milder bromine sources; improved regioselectivity to avoid isomeric byproducts. organic-chemistry.orgwikipedia.org |

Exploration of Novel Catalytic Systems for Its Transformations

The vinyl bromide functional group is an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. While palladium catalysis is the established standard, future research will undoubtedly focus on more sustainable and economical alternatives.

Base-Metal Catalysis: Nickel and copper have emerged as powerful, cost-effective catalysts for cross-coupling reactions of vinyl halides. nih.govchinesechemsoc.org Nickel-catalyzed reactions, in particular, have shown broad substrate scope and functional group tolerance, including asymmetric variants for creating chiral centers. researchgate.netacs.org Similarly, copper-catalyzed methods are highly effective for C-N and C-S bond formation, enabling the synthesis of enamides and vinyl sulfides from vinyl bromides under mild conditions. rsc.orgorganic-chemistry.orgnih.gov Exploring ligand development for copper and nickel systems to control selectivity and reactivity with the difluorinated substrate will be a key research area.

Photoredox Catalysis: A paradigm shift from thermal, metal-driven cycles involves the use of photoredox catalysis, where visible light is used to generate reactive radical intermediates from vinyl halides. acs.org This approach enables transformations under exceptionally mild conditions. Dual catalytic systems that combine a photocatalyst with a nickel catalyst have proven effective for coupling vinyl halides with alkyl electrophiles, a challenging transformation for traditional methods. rsc.orgsigmaaldrich.com Future work could explore the dual photoredox/copper-catalyzed aminoacylation of this compound to generate complex, fluorinated enamide structures. acs.org

Table 2: Comparison of Catalytic Systems for Potential Transformations

| Transformation | Coupling Partner | Traditional Catalyst | Novel Catalytic System | Potential Advantage |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium/Phosphine (B1218219) Ligand | Nickel/Bipyridine Ligand | Lower cost, phosphine-free. rsc.org |

| Heck Coupling | Alkene | Palladium/Phosphine Ligand | Photoredox/Nickel Dual Catalysis | Milder conditions, novel reactivity. rsc.org |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper Co-catalyst | Copper-only Catalysis | Avoids palladium, simplified system. |

| Buchwald-Hartwig Amination | Amine/Amide | Palladium/Buchwald Ligand | Copper/Diamine Ligand | Economical C-N bond formation. organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. acs.org The synthesis and subsequent reactions of this compound are well-suited for this technology.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing potentially exothermic cross-coupling reactions or handling hazardous reagents. acs.orgrsc.org For example, a multi-step sequence involving the synthesis of a boronic acid from 1-bromo-2,4-difluorobenzene (B57218) followed by an immediate Suzuki coupling has been demonstrated in a flow system, achieving high yields in seconds. acs.org This approach could be adapted for transformations of the vinyl bromide moiety.

Furthermore, integrating flow reactors with automated synthesis platforms can accelerate the drug discovery and material science research process. innovationnewsnetwork.comnus.edu.sgcognit.ca Such platforms allow for high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives from a common intermediate like this compound. biovanix.comchemspeed.com This would enable the efficient exploration of its chemical space for applications in pharmaceuticals or organic electronics.

Table 3: Hypothetical Comparison of Batch vs. Flow for Suzuki Coupling

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | Hours | Minutes to Seconds acs.org |

| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |

| Safety | Risk of thermal runaway with large volumes | Inherently safer, small reaction volume |

| Scalability | Difficult, requires process redesign | Straightforward, "scaling out" by running longer |

| Process Control | Moderate | Precise control of temperature and time |

Computational Design of New Reactions Utilizing Its Unique Reactivity

Computational chemistry provides a powerful tool for predicting reactivity and designing novel transformations, circumventing extensive empirical screening. For a molecule like this compound, where experimental data is lacking, in silico studies can offer foundational insights.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule. This can help predict the relative reactivity of its different sites—for example, the likelihood of oxidative addition at the C-Br bond versus potential C-F bond activation under harsh conditions. Furthermore, computational modeling can elucidate the mechanisms of the catalytic cycles discussed previously. By calculating the energy barriers for oxidative addition, transmetalation, and reductive elimination steps with different metal catalysts (e.g., Pd vs. Ni), researchers can rationally select or design more efficient catalytic systems.

These computational tools can also be used prospectively to design new reactions. For instance, the unique electronic properties conferred by the difluorophenyl group might be harnessed in pericyclic reactions like Diels-Alder cycloadditions, where the vinyl group could act as a dienophile. DFT could model the frontier molecular orbitals (HOMO/LUMO) to predict reactivity with different dienes and guide the experimental design of novel synthetic routes to complex cyclic structures.

Potential in Supramolecular Chemistry or Self-Assembly

The incorporation of fluorine atoms into organic molecules can profoundly influence their intermolecular interactions, making them valuable building blocks for supramolecular chemistry and materials science. nih.gov The 2,4-difluorophenyl motif in the target molecule can participate in a range of non-covalent interactions, including hydrogen bonding (C-H···F), halogen bonding, and fluorine-fluorine (F···F) or fluorine-arene (F···π) interactions. bg.ac.rsacs.orguchile.cl

These directional interactions can be exploited to guide the self-assembly of molecules into ordered structures in the solid state, such as liquid crystals or porous organic frameworks. The rod-like shape of this compound, combined with its potential for specific intermolecular fluorine contacts, makes it an interesting candidate for designing new materials.

A particularly intriguing future direction would be to use the molecule as a bifunctional building block. The difluorophenyl group could first direct the self-assembly of a supramolecular architecture. Subsequently, the vinyl bromide handles, oriented specifically within the assembly, could be functionalized in a post-synthetic modification step using one of the cross-coupling reactions described above. This would allow for the precise installation of functional groups within a pre-organized, crystalline material, leading to novel materials with tailored electronic or adsorptive properties.

Q & A

What are the optimal synthetic routes for preparing 1-(1-Bromovinyl)-2,4-difluorobenzene, and how does regioselectivity impact the yield?

Methodological Answer:

The synthesis of this compound typically involves halogenation or cross-coupling reactions. For example, bromination of 2,4-difluorostyrene derivatives using N-bromosuccinimide (NBS) under radical initiation can introduce the bromovinyl group. Regioselectivity is critical due to the electron-withdrawing effects of fluorine substituents, which direct bromination to the vinyl position. Alternative routes may employ Heck or Suzuki-Miyaura couplings, where the bromovinyl moiety acts as an electrophilic partner. Optimization requires controlling reaction temperature (e.g., 60–80°C for radical bromination) and catalysts (e.g., Pd for couplings). Yields are influenced by steric hindrance from fluorine atoms and solvent polarity (e.g., DMF vs. THF) .

How can advanced spectroscopic techniques (e.g., 19F NMR, GC-MS) be employed to characterize this compound?

Methodological Answer:

- 19F NMR : This technique is essential for identifying fluorine environments. The deshielding effect of the bromovinyl group splits 19F signals, with coupling constants (e.g., J = 12–18 Hz) revealing spatial relationships between fluorine atoms and neighboring groups.

- GC-MS : Volatile derivatives of the compound can be analyzed using GC-MS with electron ionization (EI). The bromine isotope pattern (m/z 79/81) and fragmentation pathways (e.g., loss of Br or F) aid in structural confirmation.

- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves bond angles and confirms regiochemistry, particularly for validating vinyl vs. aryl bromine positions.

Challenges include fluorine’s quadrupolar broadening in NMR and decomposition during GC-MS analysis at high temperatures .

What are the key challenges in analyzing the reactivity of the bromovinyl group in cross-coupling reactions?

Methodological Answer:

The bromovinyl group in this compound participates in Stille, Suzuki, or Heck reactions but faces challenges:

- Steric Hindrance : Fluorine substituents at the 2- and 4-positions restrict access to the vinyl bromide, slowing transmetallation or oxidative addition steps.

- Electronic Effects : Electron-withdrawing fluorine atoms reduce electron density at the vinyl carbon, complicating nucleophilic attacks.

- Side Reactions : Competing β-hydride elimination or homocoupling may occur. Mitigation strategies include using bulky ligands (e.g., SPhos) or low-temperature conditions (e.g., −20°C). Kinetic studies via in situ IR or HPLC can track intermediate formation and optimize catalyst loading (e.g., 2–5 mol% Pd) .

How does the electronic influence of fluorine substituents affect the stability and reactivity of this compound under various conditions?

Methodological Answer:

- Stability : Fluorine’s electronegativity enhances the thermal stability of the aromatic ring but increases susceptibility to nucleophilic aromatic substitution (NAS) at electron-deficient positions. Hydrolytic stability in aqueous media depends on pH; acidic conditions may protonate the vinyl group, accelerating decomposition.

- Reactivity : The meta-directing nature of fluorine substituents directs electrophilic attacks to the 5-position (if unsubstituted). In radical reactions, fluorine stabilizes adjacent radicals via hyperconjugation, favoring bromination at the vinyl position. Computational studies (DFT) can model charge distribution to predict reaction sites .

What methodologies are recommended for resolving data contradictions in reaction kinetics studies involving this compound?

Methodological Answer:

- Isotopic Labeling : Use deuterated or 13C-labeled analogs to distinguish parallel reaction pathways (e.g., bromine vs. fluorine displacement).

- Multivariate Analysis : Apply Design of Experiments (DoE) to decouple variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design can optimize Suzuki coupling yields.

- In Situ Monitoring : Techniques like ReactIR or stopped-flow NMR capture transient intermediates, resolving discrepancies between theoretical and observed rate constants.

- Validation with Reference Standards : Cross-check GC-MS or HPLC results against certified reference materials (CRMs) for purity and quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.